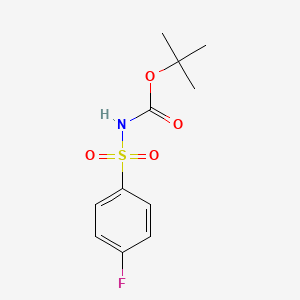
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- is a polyhydroxylated cyclooctane derivative. This compound is characterized by the presence of five hydroxyl groups attached to a cyclooctane ring, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- typically involves multi-step organic synthesis. One common method includes the hydroxylation of cyclooctane derivatives under controlled conditions. The reaction often employs oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions on the cyclooctane ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydroxylation reactions. The process conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclooctane derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclooctane derivatives with fewer hydroxyl groups
Substitution: Halogenated cyclooctane derivatives
科学的研究の応用
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its polyhydroxylated structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the cyclooctane ring can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.
類似化合物との比較
Similar Compounds
1,2,3,4,5,6-Cyclohexanehexol: A similar polyhydroxylated compound with six hydroxyl groups attached to a cyclohexane ring.
1,2,3,4,5,6-Cyclooctanehexol: Another polyhydroxylated cyclooctane derivative with six hydroxyl groups.
Uniqueness
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- is unique due to its specific stereochemistry and the presence of five hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
特性
CAS番号 |
801260-27-5 |
|---|---|
分子式 |
C8H16O5 |
分子量 |
192.21 g/mol |
IUPAC名 |
(1R,2R,3R,4R,6S)-cyclooctane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1 |
InChIキー |
ZRZYFOWZQLDUNW-SLBCVNJHSA-N |
異性体SMILES |
C1C[C@H]([C@H]([C@@H]([C@@H](C[C@H]1O)O)O)O)O |
正規SMILES |
C1CC(C(C(C(CC1O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


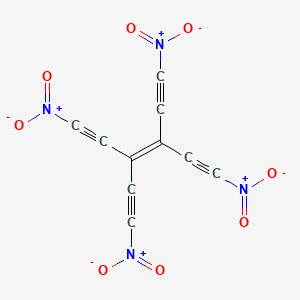


![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
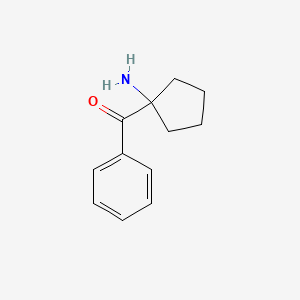
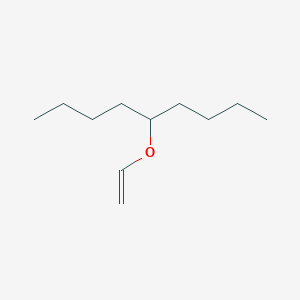
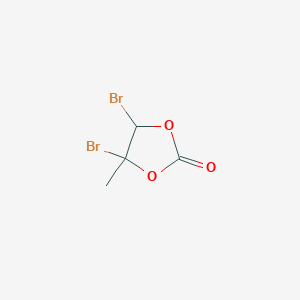
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
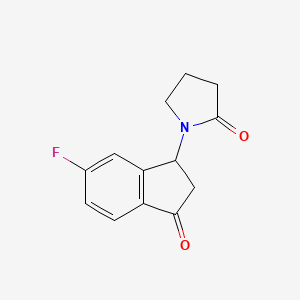
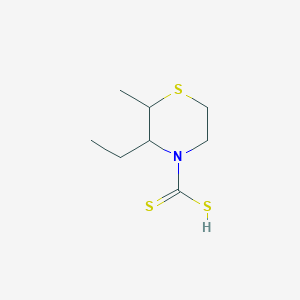
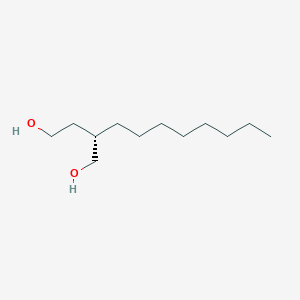

![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
